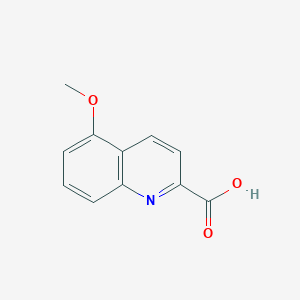

5-Methoxyquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-3-8-7(10)5-6-9(12-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLOPVIKZYEGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652248 | |

| Record name | 5-Methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852402-70-1 | |

| Record name | 5-Methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxyquinoline 2 Carboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to Quinoline (B57606) Carboxylic Acids

The construction of the quinoline core is pivotal in the synthesis of 5-methoxyquinoline-2-carboxylic acid. Several named reactions have been established for this purpose, each with its own set of advantages and limitations.

Cyclization Reactions in Quinoline Synthesis

Traditional methods for quinoline synthesis rely on the cyclization of aniline (B41778) derivatives. These reactions, often named after their discoverers, have been refined over the years to improve yields and accommodate a wider range of substrates.

Doebner Reaction : This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. iipseries.orgwikipedia.org For the synthesis of a 5-methoxyquinoline (B23529) derivative, 3-methoxyaniline would be a suitable starting material. A key advantage of the Doebner reaction is its ability to accommodate various substituents on the aniline and aldehyde, making it a versatile tool for generating diverse quinoline structures. nih.govacs.org

Gould-Jacobs Reaction : This method is particularly useful for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgablelab.eu Subsequent hydrolysis and decarboxylation can yield the desired quinoline. wikipedia.orgfly-chem.com The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com

Skraup-type Reactions : The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.comorganicreactions.org A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds. wikipedia.org While robust, these reactions are known for their often harsh conditions and potential for violent reactions. wikipedia.orgresearchgate.net

| Reaction | Key Reactants | Product Type | Notes |

| Doebner | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | Versatile for substituted anilines and aldehydes. iipseries.orgwikipedia.orgnih.govacs.org |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline derivative | Involves thermal cyclization. wikipedia.orgmdpi.comablelab.eufly-chem.com |

| Skraup | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline | Can be a vigorous reaction. wikipedia.orgnumberanalytics.comorganicreactions.orgresearchgate.net |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline | A modification of the Skraup reaction. wikipedia.org |

Palladium-Catalyzed Synthetic Strategies

Modern organic synthesis has increasingly turned to palladium catalysis for the construction of complex molecules under milder conditions. researchgate.net These methods offer significant advantages in terms of efficiency and functional group tolerance. Palladium-catalyzed reactions can be employed for the synthesis of quinolines through various coupling and cyclization strategies. For instance, the intramolecular Heck reaction of appropriately substituted anilides can lead to the formation of the quinoline ring system. nih.gov Suzuki coupling reactions are also valuable for introducing substituents onto a pre-formed quinoline core. acs.org

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has revolutionized many organic transformations by significantly reducing reaction times and often improving yields. indexcopernicus.comnih.gov In the context of quinoline synthesis, microwave-assisted methods have been successfully applied to classical reactions like the Gould-Jacobs and Skraup syntheses, as well as to modern palladium-catalyzed processes. ablelab.eusemanticscholar.org For example, the direct reaction of an acid or ester with substituted anilines under microwave irradiation provides an efficient route to quinoline-2-carboxanilides. researchgate.net This technology offers a greener and more time-efficient alternative to conventional heating methods. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the 5-methoxyquinoline-2-carboxylic acid core is synthesized, further modifications can be made to the carboxylic acid group and other substituents on the quinoline ring to generate a library of derivatives.

Carboxylic Acid Functionalization to Esters, Amides, and Acid Chlorides

The carboxylic acid moiety at the 2-position of the quinoline ring is a versatile handle for a variety of chemical transformations.

Esters : Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to its corresponding acid chloride, which then reacts with an alcohol to form the ester. nih.gov

Amides : Amide formation is typically accomplished by reacting the carboxylic acid with an amine using a coupling agent, or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. researchgate.net A one-step method for preparing substituted anilides of quinoline-2-carboxylic acid involves the direct reaction of the acid with substituted anilines under microwave irradiation. researchgate.net

Acid Chlorides : The conversion of the carboxylic acid to the more reactive acid chloride is a common first step for synthesizing esters and amides. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. ajchem-a.com

| Derivative | Reagents | Method |

| Esters | Alcohol, Acid catalyst or Acid chloride | Esterification |

| Amides | Amine, Coupling agent or Acid chloride | Amidation |

| Acid Chlorides | Thionyl chloride or Oxalyl chloride | Chlorination |

Modification of Methoxy (B1213986) and Quinoline Ring Substituents

Further diversification of 5-methoxyquinoline-2-carboxylic acid derivatives can be achieved by modifying the methoxy group and other positions on the quinoline ring.

Methoxy Group Modification : The methoxy group can be cleaved to the corresponding phenol (B47542) using reagents like boron tribromide. This phenol can then be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups.

Quinoline Ring Substitution : The quinoline ring itself can undergo various electrophilic and nucleophilic substitution reactions. iipseries.org For instance, nitration of 8-methoxyquinoline (B1362559) has been shown to occur at the 5-position. researchgate.net This nitro group can then be reduced to an amine, which can be further functionalized. nnpub.org Palladium-catalyzed cross-coupling reactions are also powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at various positions on the quinoline ring, provided a suitable handle like a halogen is present. rsc.orgrsc.org

Regioselective Synthesis and Isomer Control

The synthesis of specifically substituted quinolines, such as 5-Methoxyquinoline-2-carboxylic acid, presents a significant challenge in terms of regioselectivity and isomer control. The precise placement of the methoxy group at the C5 position and the carboxylic acid at the C2 position requires careful selection of starting materials and reaction conditions to direct the cyclization and functionalization steps. The electronic and steric properties of substituents on the precursors play a crucial role in determining the final isomeric product distribution.

One of the foundational methods for quinoline synthesis is the Doebner reaction , which typically involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. To synthesize a 5-methoxy substituted quinoline, 3-methoxyaniline would be the logical starting material. The methoxy group is an ortho, para-directing group in electrophilic aromatic substitution reactions. organicchemistrytutor.comyoutube.comlibretexts.org This directing effect is a key factor in controlling the regiochemical outcome of the cyclization step.

During the acid-catalyzed cyclization, the electrophilic attack can occur at either the ortho or para position relative to the methoxy group on the aniline ring. Attack at the para position (C6 of the aniline) would lead to the formation of a 7-methoxyquinoline (B23528) derivative. Conversely, attack at the ortho position (C2 of the aniline) would result in the desired 5-methoxyquinoline isomer. The challenge lies in enhancing the selectivity of the reaction to favor cyclization at the ortho position over the para position.

Several factors can influence this regioselectivity, including the nature of the acid catalyst, the solvent, and the reaction temperature. While specific high-yielding methods for the direct synthesis of 5-Methoxyquinoline-2-carboxylic acid via a one-pot Doebner-type reaction are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution provide a theoretical framework for controlling the isomeric outcome.

Another classical approach that could be adapted is the Pfitzinger reaction , which synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. acs.org To obtain a 5-methoxy derivative, one would need to start with 6-methoxyisatin. The subsequent reaction with a suitable carbonyl compound would lead to the formation of the quinoline ring. The regioselectivity in this case is predetermined by the position of the methoxy group on the isatin ring. However, the Pfitzinger reaction typically yields a carboxylic acid at the 4-position, not the 2-position.

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions and C-H activation/functionalization to achieve high regioselectivity in the synthesis of substituted heterocycles. For instance, a copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes has been developed for the synthesis of substituted quinolines. organic-chemistry.orgacs.org The regioselectivity of such reactions is often dictated by the directing effect of substituents on the aniline ring and the nature of the catalyst.

The electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for the synthesis of substituted quinolines. acs.orgnih.govresearchgate.net In this approach, the regioselectivity of the cyclization is influenced by the substitution pattern on the aniline ring. For a 3-substituted aniline, cyclization can occur at either the C2 or C6 position, leading to a mixture of isomeric quinolines. For instance, the cyclization of 3-nitroaniline (B104315) has been shown to primarily afford the product resulting from attack ortho to the nitro group. acs.org This suggests that electronic effects play a significant role in directing the ring closure.

The following table summarizes the general principles of regioselectivity in relevant quinoline syntheses that could be applied to the synthesis of 5-Methoxyquinoline-2-carboxylic acid:

| Synthetic Method | Key Reactants | Expected Position of Methoxy Group with 3-Methoxyaniline | Expected Position of Carboxylic Acid | Notes on Regiocontrol |

| Doebner Reaction | 3-Methoxyaniline, Aldehyde, Pyruvic Acid | 5- or 7- | 4- | The methoxy group directs ortho and para. Controlling the ortho/para selectivity is the primary challenge. The carboxylic acid is typically introduced at the 4-position. |

| Pfitzinger Reaction | 6-Methoxyisatin, Carbonyl Compound | 5- | 4- | The position of the methoxy group is fixed by the starting isatin. The carboxylic acid is introduced at the 4-position. |

| Electrophilic Cyclization of N-(2-alkynyl)anilines | N-(2-alkynyl)-3-methoxyaniline | 5- or 7- | Varies | The regioselectivity of the 6-endo-dig cyclization is influenced by the electronic nature of the substituents on the aniline ring. |

It is important to note that while these classical methods provide a foundation for the synthesis of substituted quinolines, achieving high regioselectivity for a specific isomer like 5-Methoxyquinoline-2-carboxylic acid often requires multi-step synthetic sequences or the development of novel catalytic systems that can precisely control the cyclization process.

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through various NMR experiments, it is possible to map the carbon framework and the placement of protons, providing unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum for 5-Methoxyquinoline-2-carboxylic acid would provide crucial information about the electronic environment of the protons on the quinoline (B57606) ring system and the methoxy (B1213986) group. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-13 ppm range, due to deshielding and hydrogen bonding.

The protons on the aromatic quinoline core would appear in the aromatic region (approximately 7.0-8.5 ppm). The exact chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) would allow for the specific assignment of each proton (H-3, H-4, H-6, H-7, H-8). The methoxy group would be identified by a sharp singlet, integrating to three protons, in the upfield region of the aromatic spectrum, likely around 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 5-Methoxyquinoline-2-carboxylic acid (Note: This table is based on general principles and data for analogous structures, as specific experimental data is not available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | broad singlet |

| Aromatic CH | 7.0 - 8.5 | m |

| OCH₃ | ~4.0 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for 5-Methoxyquinoline-2-carboxylic acid would display eleven distinct signals corresponding to the eleven carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid is characteristically found far downfield, expected in the 165-180 ppm range. The nine carbons of the quinoline ring system would produce signals in the aromatic region (approximately 110-155 ppm). The carbon atom attached to the methoxy group (C-5) would be significantly influenced by the oxygen's shielding effect. The methoxy carbon itself would appear as a distinct signal in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 5-Methoxyquinoline-2-carboxylic acid (Note: This table is based on general principles and data for analogous structures, as specific experimental data is not available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Carboxylic Acid) | 165 - 180 |

| Aromatic C (Quaternary) | 120 - 155 |

| Aromatic CH | 110 - 140 |

| OC H₃ | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent protons on the quinoline rings, such as H-3 with H-4, and H-6 with H-7, and H-7 with H-8, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the quinoline ring by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons. For example, correlations from the methoxy protons to C-5, and from the H-3 proton to the carboxylic acid carbon (C-2) and C-4, would firmly establish the substitution pattern.

Vibrational Spectroscopy Studies

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Methoxyquinoline-2-carboxylic acid would be dominated by absorptions characteristic of the carboxylic acid and the substituted aromatic ring. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1730 cm⁻¹.

Other significant peaks would include C-O stretching of the carboxylic acid and the methoxy ether group (around 1200-1300 cm⁻¹), and C=C and C=N stretching vibrations from the quinoline ring in the 1450-1650 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 5-Methoxyquinoline-2-carboxylic acid (Note: This table is based on general principles and data for analogous structures, as specific experimental data is not available.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |

| C=C / C=N stretch (Aromatic) | 1450 - 1650 | Medium-Strong |

| C-O stretch (Acid/Ether) | 1200 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches are often weaker in Raman spectra, the symmetric vibrations of the aromatic ring system are typically strong and well-resolved. The Raman spectrum would be particularly useful for characterizing the quinoline backbone, with characteristic ring stretching and breathing modes appearing in the fingerprint region (below 1600 cm⁻¹). The symmetric stretching of the C-O-C bond of the methoxy group would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure, particularly in molecules with conjugated π-systems.

The structure of 5-Methoxyquinoline-2-carboxylic acid contains a quinoline ring system, which is an extended aromatic and conjugated system. This conjugation is expected to give rise to intense π → π* electronic transitions. Studies on related quinoline derivatives show characteristic absorption bands in the UV region. nih.govmdpi.com For 5-Methoxyquinoline-2-carboxylic acid, one would anticipate several absorption maxima (λ_max) corresponding to the electronic transitions within the bicyclic aromatic system. The presence of the methoxy (-OCH₃) and carboxylic acid (-COOH) substituents can further influence the electronic properties and thus the absorption spectrum through their electron-donating and electron-withdrawing effects, respectively.

The solvent environment can also impact the UV-Vis spectrum. Changes in solvent polarity may lead to shifts in the absorption maxima (solvatochromism), which can provide further insight into the nature of the electronic transitions. nih.gov For instance, polar solvents might stabilize the excited state differently than nonpolar solvents, resulting in a bathochromic (red) or hypsochromic (blue) shift. While specific experimental data for 5-Methoxyquinoline-2-carboxylic acid is not extensively published, the expected characteristics based on its structure are summarized below.

Interactive Data Table: Expected UV-Vis Absorption Properties

| Property | Expected Observation | Rationale |

| Primary Absorption Bands | Multiple bands in the UV region (approx. 230-350 nm) | Corresponds to π → π* transitions within the conjugated quinoline aromatic system. mdpi.com |

| Effect of Substituents | Methoxy and carboxyl groups may cause shifts in λ_max compared to unsubstituted quinoline. | These functional groups alter the electron density of the aromatic system, affecting the energy of the electronic transitions. |

| Solvatochromism | Potential for bathochromic or hypsochromic shifts with changes in solvent polarity. | Polar solvents can interact differently with the ground and excited states, changing the energy gap for absorption. nih.gov |

| Molar Absorptivity (ε) | High values are expected for the primary π → π* transitions. | Aromatic systems with extended conjugation typically exhibit strong light absorption. |

Mass Spectrometry for Structural Elucidation (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures and the confirmation of molecular identity.

For 5-Methoxyquinoline-2-carboxylic acid (molecular formula: C₁₁H₉NO₃), HRMS would be used to confirm its exact mass. The fragmentation pattern observed in the mass spectrum upon ionization provides a fingerprint that helps in structural elucidation. Based on the analysis of related methoxyquinolines, several key fragmentation pathways can be predicted. cdnsciencepub.com

A primary fragmentation would likely involve the loss of the carboxylic acid group as a neutral radical (•COOH, 45 Da) or through decarboxylation (loss of CO₂, 44 Da). Another significant fragmentation pathway for methoxy-substituted quinolines is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, followed by the elimination of a molecule of carbon monoxide (CO, 28 Da). cdnsciencepub.com The proximity of the nitrogen atom in the quinoline ring can influence fragmentation, for example, by stabilizing adjacent positive charges. cdnsciencepub.com

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Process | Neutral Loss | Mass of Loss (Da) | Predicted Fragment m/z (for [M+H]⁺ of 204.06) | Notes |

| Decarboxylation | CO₂ | 44.00 | 160.06 | A common fragmentation for carboxylic acids. |

| Loss of Carboxyl Radical | •COOH | 45.01 | 159.06 | Cleavage of the bond between the quinoline ring and the carboxyl group. libretexts.org |

| Loss of Methyl Radical | •CH₃ | 15.02 | 189.04 | Initial fragmentation of the methoxy group, a known pathway for methoxyquinolines. cdnsciencepub.com |

| Loss of Methyl then CO | •CH₃ followed by CO | 43.02 | 161.03 | A sequential fragmentation characteristic of methoxy-substituted aromatic systems, leading to a stable ion. cdnsciencepub.comnih.gov |

| Loss of Water | H₂O | 18.01 | 186.05 | Can occur from the protonated carboxylic acid group. |

X-ray Diffraction and Crystalline Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

While a specific crystal structure for 5-Methoxyquinoline-2-carboxylic acid has not been publicly reported, its molecular structure allows for predictions of its solid-state behavior. A key feature is the carboxylic acid group, which is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids very commonly form centrosymmetric dimers through a pair of O—H···O hydrogen bonds between two molecules. This dimerization is a highly probable packing motif for this compound.

Interactive Data Table: Expected Crystallographic Features

| Feature | Predicted Structural Motif | Rationale |

| Primary Interaction | Hydrogen-bonded dimers | The carboxylic acid group strongly favors the formation of R²₂(8) ring motifs via O—H···O bonds, a classic feature of carboxylic acids. |

| Secondary Interaction | π-π stacking | The planar aromatic quinoline core allows for stabilizing interactions between the electron clouds of adjacent molecules. |

| Crystal System | Likely a centrosymmetric space group (e.g., Monoclinic P2₁/c) | The formation of centrosymmetric hydrogen-bonded dimers often leads to crystallization in space groups containing a center of inversion. nih.gov |

| Molecular Conformation | The carboxylic acid group may be slightly twisted out of the plane of the quinoline ring. | Steric hindrance or crystal packing forces can influence the dihedral angle between the substituent and the ring system. |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is therefore critical in fields such as pharmaceuticals and materials science.

No specific polymorphism studies for 5-Methoxyquinoline-2-carboxylic acid are available in the searched literature. However, the potential for polymorphism in this molecule is significant. The combination of a strong hydrogen-bonding group (carboxylic acid) and a large, rigid aromatic system (quinoline) allows for various possible packing arrangements. Different arrangements of the hydrogen-bonded dimers or different modes of π-π stacking could lead to the formation of distinct crystalline polymorphs, each with its own unique structure and properties. Investigating the crystallization of this compound from different solvents or under different temperature conditions would be a necessary step to explore its potential polymorphic behavior.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is instrumental in predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. DFT calculations can be employed to determine the relative energies of different conformers and to study the energetics of intermolecular interactions, such as the formation of dimers and trimers.

In a study of the analogous compound 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), DFT calculations using the ωB97X-D functional with the 6-31++G(d,p) basis set were performed to analyze its crystalline structure. mdpi.com The investigation revealed the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups. mdpi.com Furthermore, interactions involving the NH groups of the indole (B1671886) rings and adjacent methoxy (B1213986) groups, along with C–H⋯O contacts, were found to significantly influence the spatial arrangement of the molecules. mdpi.com The theoretical results for dimeric and trimeric structures showed good agreement with experimental X-ray diffraction data, validating the accuracy of the DFT approach for describing the intermolecular interactions that govern the solid-state structure of such molecules. mdpi.com

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Varies |

| Hydrogen Bond | N-H (Indole Analogue) | O (Methoxy) | Varies |

| C-H···O Contact | C-H | O (Carboxylic Acid) | Varies |

Note: The distances for these interactions are conformation-dependent and are typically determined for the lowest energy structures. The table illustrates the types of interactions studied in the analogous compound MI2CA.

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. These calculations can aid in the assignment of experimentally observed vibrational bands to specific molecular motions.

For the MI2CA analogue, theoretical vibrational frequencies were calculated and compared with experimental infrared spectra. mdpi.com For instance, a strong band observed at 1676 cm⁻¹ in the experimental spectrum of a polymorph of MI2CA was assigned to the C=O stretching vibration of the carboxylic acid, which closely matched the predicted frequency of 1687 cm⁻¹. mdpi.com Similarly, a very strong band at 1259 cm⁻¹ was assigned to the C-O stretching vibration, with the calculated band appearing at 1252 cm⁻¹. mdpi.com The out-of-plane γ(O–H) bending vibration was observed at 911 cm⁻¹, supported by a calculated wavenumber of 931 cm⁻¹. mdpi.com These examples highlight the utility of DFT in interpreting complex vibrational spectra.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (MI2CA Polymorph 2) | Calculated Frequency (cm⁻¹) (MI2CA Dimer) |

| N-H Stretch | 3342 | 3373 |

| C=O Stretch | 1676 | 1687 |

| C-O Stretch | 1259 | 1252 |

| γ(O-H) Out-of-plane Bend | 911 | 931 |

The electronic properties of a molecule, such as its reactivity and spectral characteristics, can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. For quinoline (B57606) derivatives, the HOMO and LUMO are typically delocalized over the aromatic ring system. The HOMO-LUMO gap can provide insights into the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength. These calculations can also help in understanding the charge transfer characteristics within the molecule. mdpi.com

| Molecular Orbital | Energy (eV) |

| HOMO | (Typical range for quinoline derivatives) |

| LUMO | (Typical range for quinoline derivatives) |

| HOMO-LUMO Gap | (Calculated Difference) |

Note: Specific HOMO and LUMO energy values for 5-Methoxyquinoline-2-carboxylic acid would require a dedicated DFT calculation. The table is a template for such results.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a valuable tool in structure elucidation. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts.

The accuracy of these predictions depends on the chosen DFT functional and basis set. Various studies have benchmarked different computational protocols to improve the correlation between calculated and experimental chemical shifts for both ¹H and ¹³C nuclei. researchgate.netnist.gov These methods often involve a linear scaling of the calculated shielding constants to match experimental data. For complex molecules, these predictions can help in assigning ambiguous signals and confirming stereochemistry.

| Nucleus | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| ¹H | Varies | (Requires specific calculation) |

| ¹³C | Varies | (Requires specific calculation) |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the dynamics of intermolecular interactions, such as hydrogen bonding and π-π stacking, in different environments (e.g., in solution or in the solid state).

Quantum Chemical Methods for Reactivity Prediction

Quantum chemical methods, particularly DFT, can be used to predict the chemical reactivity of a molecule. sigmaaldrich.comjneonatalsurg.comnih.gov Reactivity descriptors derived from the electronic structure, such as the energies of the frontier molecular orbitals, molecular electrostatic potential (MEP), and Fukui functions, can identify the most probable sites for electrophilic and nucleophilic attack.

The MEP, for example, maps the electrostatic potential onto the electron density surface of a molecule, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Fukui functions provide a more quantitative measure of the change in electron density at a particular site upon the addition or removal of an electron, thus predicting the local reactivity. These methods are invaluable in understanding reaction mechanisms and designing new chemical transformations. jk-sci.com

Conceptual DFT Descriptors for Regioselectivity

Conceptual Density Functional Theory (DFT) is a branch of quantum chemistry that defines a set of chemical concepts derived from the electron density of a system, which can be used to predict and rationalize chemical reactivity and selectivity. mdpi.com These descriptors provide a quantitative basis for understanding where and how a molecule is likely to react. For a molecule like 5-Methoxyquinoline-2-carboxylic acid, which possesses multiple potentially reactive sites, these descriptors are crucial for predicting the regioselectivity of its chemical transformations.

Fukui Functions and Local Softness:

The Fukui function, denoted as f(r), measures the change in electron density at a specific point 'r' when the total number of electrons in the system changes. It helps in identifying the most reactive sites within a molecule. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor), which indicates the sites most susceptible to gaining an electron.

f-(r): for electrophilic attack (attack by an electron acceptor), highlighting the sites most likely to lose an electron.

f0(r): for radical attack.

By calculating these functions for each atom in 5-Methoxyquinoline-2-carboxylic acid, one could predict the most probable sites for various reactions. For instance, in an electrophilic aromatic substitution, the carbon atoms with the highest values of f-(r) on the quinoline ring would be the most likely to be attacked. The local softness, which is related to the Fukui function, provides a similar measure of site-specific reactivity.

Electrophilicity and Nucleophilicity Indices:

A hypothetical analysis of 5-Methoxyquinoline-2-carboxylic acid would likely reveal the influence of the electron-donating methoxy group (-OCH3) and the electron-withdrawing carboxylic acid group (-COOH) on the reactivity of the quinoline ring system. The methoxy group is expected to activate the ring towards electrophilic attack, particularly at the ortho and para positions relative to its point of attachment, while the carboxylic acid group would have a deactivating effect. Conceptual DFT descriptors would provide a quantitative measure of these electronic effects, allowing for a precise prediction of regioselectivity.

Table 1: Conceptual DFT Descriptors and Their Role in Predicting Regioselectivity

| Descriptor | Definition | Application to 5-Methoxyquinoline-2-carboxylic acid (Hypothetical) |

|---|---|---|

| Fukui Function (f+(r), f-(r)) | Measures the change in electron density at a point upon addition or removal of an electron. | Would identify the specific atoms on the quinoline ring most susceptible to nucleophilic and electrophilic attack, respectively. |

| Local Softness (sk) | The product of the global softness and the Fukui function for a specific atom k. | Would quantify the relative reactivity of different sites towards charge transfer. |

| Local Electrophilicity (ωk) | A measure of the electrophilic character of a specific atomic site. | Would pinpoint the most electrophilic centers in the molecule, likely influenced by the carboxylic acid group. |

| Local Nucleophilicity (Nk) | A measure of the nucleophilic character of a specific atomic site. | Would highlight the most nucleophilic centers, likely influenced by the methoxy group and the nitrogen atom. |

Photophysical Property Predictions and Modeling (e.g., TD-DFT)

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure and the transitions between different electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules and predicting their photophysical behavior. nih.gov While specific TD-DFT studies focused solely on 5-Methoxyquinoline-2-carboxylic acid are not prevalent in the reviewed literature, the methodology is well-established for similar quinoline derivatives. nih.gov

Absorption Spectra:

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. This information is used to simulate the molecule's UV-Vis absorption spectrum. The calculated spectrum can then be compared with experimental data to validate the computational model. For 5-Methoxyquinoline-2-carboxylic acid, TD-DFT would be used to identify the nature of the electronic transitions responsible for its absorption bands, such as π→π* or n→π* transitions, and to understand how the methoxy and carboxylic acid substituents influence the absorption wavelengths and intensities.

Emission (Fluorescence) Spectra:

To model the emission properties, the geometry of the molecule in its first excited state (S1) is optimized. The energy difference between the optimized excited state and the ground state (at the excited-state geometry) corresponds to the emission energy. This allows for the prediction of the fluorescence spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be calculated and provides insights into the structural changes that occur upon excitation.

Influence of Environment:

The photophysical properties of molecules are often sensitive to their environment. TD-DFT calculations can be combined with solvent models, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents on the absorption and emission spectra. This is crucial for understanding the solvatochromic behavior of 5-Methoxyquinoline-2-carboxylic acid, where changes in solvent polarity can lead to shifts in the spectral bands.

Table 2: Predicted Photophysical Properties of a Hypothetical Quinoline Derivative using TD-DFT

| Property | Description | Typical Computational Output |

|---|---|---|

| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs light most strongly. | Calculated as the energy of the lowest-energy electronic transition with a significant oscillator strength. |

| Emission Maximum (λem) | The wavelength at which the molecule emits light most strongly. | Calculated from the energy difference between the optimized first excited state and the ground state. |

| Oscillator Strength (f) | A measure of the probability of an electronic transition. | A dimensionless quantity that correlates with the intensity of an absorption band. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Calculated as the difference between the predicted λabs and λem. |

| Nature of Transitions | The types of molecular orbitals involved in the electronic excitation (e.g., HOMO→LUMO). | Analysis of the molecular orbitals contributing to the calculated electronic transitions. |

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

Common nucleophilic acyl substitution reactions for a carboxylic acid like 5-Methoxyquinoline-2-carboxylic acid include esterification and amide formation.

Esterification : The conversion of the carboxylic acid to an ester, known as Fischer esterification, is typically achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. asianpubs.orgmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol nucleophile. youtube.com The reaction is an equilibrium process, and to drive it towards the product, excess alcohol is often used, or the water generated is removed. masterorganicchemistry.com

Amide Formation : Direct conversion of the carboxylic acid to an amide by reaction with an amine is generally difficult because the amine, being a base, will deprotonate the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org Therefore, the reaction often requires heating to dehydrate the ammonium (B1175870) salt intermediate. libretexts.org Alternatively, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is accomplished by using dehydrating or activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Another common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which can then readily react with an amine to form the corresponding amide. uomustansiriyah.edu.iqyoutube.comkhanacademy.org

The table below summarizes these key nucleophilic acyl substitution reactions.

| Reaction Type | Nucleophile | Reagents/Conditions | Product Functional Group |

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester (-COOR') |

| Amide Formation | Amine (R'-NH₂) | Heat or Activating Agent (e.g., DCC) | Amide (-CONHR') |

| Acid Chloride Formation | Chloride (from SOCl₂) | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) |

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. wikipedia.org In the case of the quinoline ring, the reaction mechanism is influenced by the presence of the nitrogen atom and the reaction conditions. Under the strongly acidic conditions typical for many SEAr reactions (e.g., nitration with HNO₃/H₂SO₄), the quinoline nitrogen is protonated to form a quinolinium ion. stackexchange.com This protonation deactivates the pyridine (B92270) ring, making it resistant to electrophilic attack. reddit.com

Consequently, electrophilic substitution occurs on the benzene (B151609) ring of the quinoline system. For an unsubstituted quinoline, the attack happens preferentially at the C5 and C8 positions. stackexchange.comreddit.com

In 5-Methoxyquinoline-2-carboxylic acid, the C5 position is already substituted with a methoxy (B1213986) group. The methoxy group (-OCH₃) is an activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. This directing effect will influence the position of subsequent electrophilic attacks. Given that the C5 position is occupied, the primary positions for further substitution would be the ortho (C6) and para (C8) positions relative to the methoxy group. The carboxylic acid group at C2 is a deactivating, meta-directing group, which would direct incoming electrophiles on the pyridine ring to the C4 position, but this ring is already deactivated by protonation. Therefore, the methoxy group's influence on the benzene ring is the dominant factor.

Nitration : Nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com For 5-methoxyquinoline (B23529), nitration would be expected to occur at the C6 and C8 positions, directed by the activating methoxy group. Studies on the related 8-methoxyquinoline (B1362559) have shown that nitration can produce 5-nitro-8-methoxyquinoline. researchgate.netresearchgate.net

Halogenation : The halogenation of quinoline derivatives can be selective. For instance, metal-free methods have been developed for the C5-selective halogenation of various quinolines using N-halosuccinimides (NCS, NBS, NIS). rsc.orgrsc.org For 8-methoxyquinoline, electrophilic halogenation has been studied under various conditions, with results showing that the position of substitution is highly dependent on the reaction medium (acidic vs. basic) and the halogenating agent. acs.orgacs.org For 5-methoxyquinoline, halogenation would likely be directed to the C6 and C8 positions.

The following table outlines the expected outcomes for electrophilic aromatic substitution on the benzene ring of 5-Methoxyquinoline-2-carboxylic acid.

| Reaction Type | Typical Reagent | Expected Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | C6 and C8 |

| Halogenation | Br₂ / FeBr₃ or NBS | C6 and C8 |

| Sulfonation | Fuming H₂SO₄ | C8 (often sterically favored over C6) |

Carbonyl Chemistry of the Carboxylic Acid Group

Beyond nucleophilic acyl substitution, the carboxylic acid group of 5-Methoxyquinoline-2-carboxylic acid can undergo other reactions characteristic of the carbonyl and carboxyl functionalities, such as reduction and decarboxylation.

Reduction : Carboxylic acids are generally resistant to reduction and are not affected by milder reducing agents like sodium borohydride. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the carboxylic acid to a primary alcohol. The reaction proceeds by converting the -COOH group to a -CH₂OH group. In this case, 5-Methoxyquinoline-2-carboxylic acid would be reduced to (5-methoxyquinolin-2-yl)methanol. The mechanism involves the transfer of hydride ions from the AlH₄⁻ species to the carbonyl carbon. nnpub.org

Decarboxylation : Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). Aromatic carboxylic acids are generally stable and require high temperatures for decarboxylation unless specific structural features are present that can stabilize the resulting carbanionic intermediate. nih.gov For quinoline-2-carboxylic acids, decarboxylation can be facilitated by the ability of the quinoline ring to stabilize the negative charge that develops at the C2 position upon CO₂ loss. This process can sometimes be promoted by catalysts, such as copper salts, or under specific conditions like visible-light photoredox catalysis for certain substrates. organic-chemistry.orgrsc.org

Metal-Catalyzed Reactions

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering more atom-economical synthetic routes. youtube.com The quinoline moiety is a common substrate in C-H activation studies. nih.gov The reaction typically involves the coordination of a metal catalyst (e.g., Palladium, Rhodium, Iridium) to the substrate, followed by the cleavage of a C-H bond to form a carbon-metal bond, which can then react with various coupling partners. youtube.comsemanticscholar.org

For 5-Methoxyquinoline-2-carboxylic acid, several C-H bonds are potential sites for functionalization. The regioselectivity of C-H activation is often controlled by directing groups that coordinate to the metal center and position it in proximity to a specific C-H bond. youtube.com

C-H Activation at C3 : The carboxylic acid group at the C2 position could potentially act as a directing group, facilitating the functionalization of the C-H bond at the C3 position of the quinoline ring through the formation of a five-membered metallocycle intermediate.

C-H Activation at C4 : The quinoline nitrogen itself can act as a directing group, though it often directs functionalization to the C8-H bond via a six-membered metallocycle. However, under certain catalytic systems, functionalization at C2 or C4 can be achieved. nih.gov

Remote C-H Activation : Functionalization at positions on the benzene ring (e.g., C8) can also be achieved through remote C-H activation, where the directing group at C2 guides the catalyst to a more distant C-H bond.

The structure of 5-Methoxyquinoline-2-carboxylic acid, featuring a heterocyclic nitrogen atom and a carboxylic acid group, makes it an excellent candidate as a bidentate ligand in coordination chemistry and catalysis. The nitrogen atom and one of the carboxylate oxygens can chelate to a metal center, forming a stable five-membered ring.

Such ligands are crucial in catalysis as they can be used to tune the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. Quinoline-based ligands have been employed in a variety of catalytic applications. By modifying the substituents on the quinoline ring, such as the methoxy group at C5, the ligand's properties can be systematically altered. For instance, the electron-donating methoxy group can increase the electron density on the metal center, which may enhance its catalytic activity in certain reactions, such as oxidative additions. The rigid backbone of the quinoline system provides a well-defined coordination geometry, which is often desirable for achieving high stereoselectivity in asymmetric catalysis.

Proton-Transfer Mechanisms and Intermediate Formation

Proton transfer is a fundamental process in the chemical reactivity of 5-Methoxyquinoline-2-carboxylic acid, which is an amphoteric molecule containing both a basic site (the quinoline nitrogen) and an acidic site (the carboxylic acid). masterorganicchemistry.com The transfer of a proton can occur either intramolecularly, between the carboxylic acid and the nitrogen, or intermolecularly with solvent molecules or other reagents. researchgate.net

The quinoline nitrogen has a pKa value that makes it a weak base, capable of accepting a proton, especially in acidic media. The carboxylic acid group is a proton donor. This duality allows for the formation of a zwitterionic intermediate, where the nitrogen is protonated (-NH⁺-) and the carboxylic acid is deprotonated (-COO⁻).

Studies on related quinoline derivatives have provided insight into these mechanisms. For example, 5-methoxyquinoline (without the carboxylic acid group) is known to be a photobase, meaning its basicity increases significantly upon photoexcitation, allowing it to deprotonate even weak acids in its excited state. semanticscholar.orglmu.edu In systems like 7-hydroxyquinoline, proton transfer can be mediated by solvent molecules, which form a "proton wire" or bridge between the acidic and basic sites. nih.gov

For 5-Methoxyquinoline-2-carboxylic acid, the proton transfer process is key to its acid-base chemistry and influences the formation of intermediates in many of its reactions. For example, in nucleophilic acyl substitution, the initial state of protonation of the carboxylic acid determines its reactivity. masterorganicchemistry.com Similarly, in electrophilic aromatic substitution, the protonation of the quinoline nitrogen is the key step that deactivates the pyridine ring. stackexchange.com

Applications of 5 Methoxyquinoline 2 Carboxylic Acid and Its Derivatives in Advanced Chemical Fields

Medicinal Chemistry Applications (Mechanistic and Design Focus)

The scaffold of 5-methoxyquinoline-2-carboxylic acid has proven to be a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have been investigated for a wide range of medicinal chemistry applications, targeting various enzymes, receptors, and cellular pathways implicated in diseases such as cancer, viral infections, and neurological disorders. This section will delve into the mechanistic details and design strategies employed in the development of these compounds for specific therapeutic targets.

Enzyme Inhibition Studies (e.g., Enhancer of Zeste Homologue 2 (EZH2), Protein Kinase CK2)

Enhancer of Zeste Homologue 2 (EZH2)

Derivatives of 5-methoxyquinoline (B23529) have emerged as a new class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is a promising target for cancer therapy. nih.gov Structure-activity relationship (SAR) studies have led to the discovery of potent EZH2 inhibitors. For instance, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, known as compound 5k , demonstrated an IC50 value of 1.2 μM against EZH2. nih.govnih.gov This compound was also shown to decrease the global level of H3K27me3 in cells, confirming its inhibitory effect on the methyltransferase activity of EZH2. nih.gov The discovery of this quinoline-based scaffold represents a significant advancement, as it differs from the limited structures of previously known EZH2 inhibitors. nih.govnih.gov The initial lead compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, showed a much lower potency with an IC50 value of 28 μM, highlighting the importance of further structural modifications for improved activity. nih.gov

Interactive Data Table: EZH2 Inhibition by 5-Methoxyquinoline Derivatives

| Compound | Structure | Target Enzyme | IC50 (μM) | Key Findings |

| 5k | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 | Decreased global H3K27me3 levels in cells. nih.gov |

| 1 | N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | EZH2 | 28 | Initial lead compound with low potency. nih.gov |

Protein Kinase CK2

Protein Kinase CK2 is another enzyme target for which quinoline (B57606) derivatives have shown inhibitory potential. CK2 is implicated in various diseases, including cancer and inflammatory conditions. mdpi.com Research has identified 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2. researchgate.net Through the synthesis and evaluation of forty-three new compounds, researchers identified twenty-two that inhibited CK2 with IC50 values ranging from 0.65 to 18.2 μM. The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. researchgate.net

Furthermore, a class of potent ATP-competitive inhibitors of human protein kinase CK2 has been identified based on substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids. otavachemicals.com The most active compounds in this series were 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, with IC50 values of 0.1 µM and 0.125 µM, respectively. otavachemicals.com These inhibitors demonstrated considerable selectivity for CK2 over other protein kinases. otavachemicals.com Molecular modeling suggests that the potent binding of these inhibitors results from a combination of hydrophobic interactions, an ionic bridge with Lys68, and hydrogen bonding with the hinge region of the ATP-binding site. nih.gov One of the most studied CK2 inhibitors, CX-4945 (Silmitasertib), is a 5-(3-chlorophenylamino)benzo[c] nih.govnih.govnaphthyridine-8-carboxylic acid derivative that has entered clinical trials for cancer treatment. nih.gov

Receptor Ligand Development (e.g., 5-HT4, P2X7R)

5-HT4 Receptor

Derivatives of 6-methoxyquinoline-3-carboxamide (B1627213) have been synthesized and investigated as ligands for the 5-HT4 receptor, which is a target for treating gastroesophageal reflux disease and irritable bowel syndrome. researchgate.net These compounds, including a novel tetrahydroquinoline scaffold, have shown reasonable affinity for the 5-HT4 receptor at a concentration of 1x10⁻⁶ M. researchgate.net Docking experiments suggest that these quinoline derivatives may bind to the receptor in a manner similar to the endogenous ligand, serotonin. researchgate.net The development of selective 5-HT4 receptor ligands is crucial due to the cardiovascular side effects associated with less selective agents like cisapride (B12094) and tegaserod. researchgate.net

P2X7 Receptor (P2X7R)

The P2X7 receptor, which is overexpressed in various cancers, has been a target for the development of antagonists based on the quinoline-carboxamide scaffold. nih.govnih.gov Structure-activity relationship studies of novel pyrazine, quinoline-carboxamide, and oxadiazole series have led to the identification of potent and selective P2X7R antagonists. nih.gov The inhibitory potency of these compounds in a Ca²⁺ mobilization assay was improved by substitutions on the phenyl ring. nih.gov Several derivatives, including 1e , 2f , 2e , 1d , 2g , and 3e , were identified as the most potent and selective towards the human P2X7R, with IC50 values of 0.457, 0.566, 0.624, 0.682, 0.813, and 0.890 µM, respectively. nih.gov These compounds were found to be inactive at other P2X and P2Y receptors. nih.gov Mechanistic studies revealed that these antagonists induce apoptosis in P2X7R-transfected cells, as evidenced by increased cellular shrinkage and nuclear condensation. nih.gov

Interactive Data Table: P2X7R Antagonism by Quinoline-Carboxamide Derivatives

| Compound | IC50 (µM) for h-P2X7R | Key Findings |

| 1e | 0.457 | Most potent and selective. nih.gov |

| 2f | 0.566 | Showed increased fluorescence in PI and DAPI treated cells, indicating apoptosis. nih.gov |

| 2e | 0.624 | High potency and selectivity. nih.gov |

| 1d | 0.682 | High potency and selectivity. nih.gov |

| 2g | 0.813 | High potency and selectivity. nih.gov |

| 3e | 0.890 | High potency and selectivity. nih.gov |

Antiviral Mechanism Investigations (e.g., Disruption of SARS-CoV-2 RBD-ACE2 Interaction)

The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) is a critical step for viral entry into host cells. nih.gov Quinoline-2-carboxylic acids have been identified as inhibitors of this interaction. researchgate.net These compounds have been shown to directly bind to the SARS-CoV-2 RBD. researchgate.net For example, a specific quinoline-2-carboxylic acid derivative, compound 2 , was injected in two-fold serial dilutions over SARS-CoV-2 RBD immobilized on a biosensor chip to study its binding affinity. researchgate.net This direct binding to the RBD hinders its ability to engage with the ACE2 receptor, thereby inhibiting viral entry. researchgate.net The development of small molecules that can disrupt the RBD-ACE2 interface is a promising strategy for creating effective antiviral drugs against COVID-19. nih.gov

Antimicrobial Mechanism Research (e.g., DNA-Damaging Agents)

The quinoline scaffold is a core component of fluoroquinolone antibiotics, which primarily target bacterial DNA gyrase and DNA topoisomerase IV. semanticscholar.orgnih.gov This inhibition leads to breaks in the bacterial DNA, triggering the SOS DNA repair response. nih.gov If the DNA damage is too extensive to be repaired, it results in bacterial cell death. nih.gov The mechanism of action for some antimicrobial agents involves direct damage to DNA. nih.gov For example, nitrofurantoin (B1679001) is believed to work in part by directly damaging bacterial DNA. nih.gov

Derivatives of quinoline-carboxylic acid have shown promise as antibacterial agents. semanticscholar.org The investigation of novel [2,3'-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs has been a focus of recent research. semanticscholar.org It is known that 4-quinolone-3-carboxylic acid derivatives have been used clinically as antibacterial agents since 1962. semanticscholar.org The antimicrobial activity of certain compounds can be attributed to their ability to disrupt cell membrane integrity and cause DNA leakage and damage. mdpi.com For instance, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to cause membrane damage and subsequent DNA leakage in various microorganisms. mdpi.com

Anticancer Mechanism Investigations (e.g., DNA Interaction, Apoptosis Induction)

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including DNA interaction and the induction of apoptosis. researchgate.netnih.gov

DNA Interaction

Many quinoline-based compounds exert their anticancer effects by interfering with DNA structure or the function of DNA-interacting proteins like topoisomerases. researchgate.netnih.gov These compounds can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt DNA replication and transcription, leading to an accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells. researchgate.net Some quinoline derivatives also function as topoisomerase inhibitors, which prevent these essential enzymes from resealing DNA strand breaks that occur during replication, leading to lethal DNA damage. researchgate.netnih.gov For example, conjugates of indolo[2,3-b]quinoline have shown significantly stronger binding to DNA and the topoisomerase II–DNA complex compared to the reference compound. mdpi.com

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. nih.gov Several derivatives of the quinoline scaffold have been shown to induce apoptosis in cancer cell lines. For instance, a synthesized aryl ester of quinoline-2-carboxylic acid was found to induce apoptosis in PC3 prostate cancer cells. nih.gov This compound caused cell cycle arrest at the S phase, led to internucleosomal DNA fragmentation (a hallmark of apoptosis), and altered the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately activating caspases-7 and -9. nih.gov

Similarly, tetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells by causing cell cycle arrest at the G2/M phase. nih.gov The activation of apoptosis by these compounds proceeds through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Interactive Data Table: Anticancer Mechanisms of Quinoline Derivatives

| Compound Type | Cancer Cell Line | Mechanism of Action | Key Findings |

| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | Apoptosis induction, Cell cycle arrest (S phase) | Increased Bax/Bcl-2 ratio, activated caspases-7 and -9. nih.gov |

| Tetrahydroquinolinone derivatives | A549 (Lung), HTC-116 (Colon) | Apoptosis induction, Cell cycle arrest (G2/M phase) | Activated both intrinsic and extrinsic apoptotic pathways. nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | MLLr leukemic cell lines | Cell cycle arrest (G0/G1 phase), Cell differentiation | Potent SIRT3 inhibitor. frontiersin.org |

Interaction with Adenylate-Forming Enzymes

Adenylate-forming enzymes are a large superfamily of enzymes crucial for various biochemical pathways. nih.govresearchgate.net They work by activating a carboxylic acid substrate via condensation with ATP to form a reactive acyl-adenylate intermediate. nih.govresearchgate.net This intermediate then reacts with a nucleophile to form a final product. nih.gov Inhibitors of these enzymes have been developed, inspired by natural products, that mimic the tightly bound acyl-AMP reaction intermediate. nih.govnih.gov These acyl sulfonyladenosine (acyl-AMS) inhibitors have proven to be potent probes for studying these enzymes and have led to the development of therapeutic lead compounds. nih.gov While direct studies on 5-methoxyquinoline-2-carboxylic acid derivatives targeting this enzyme class are not prominent in the provided context, the general principle of designing inhibitors that mimic reaction intermediates is a key strategy in medicinal chemistry that could be applied to this scaffold.

Catalysis and Ligand Design

Metal Complexation and Coordination Chemistry

5-Methoxyquinoline-2-carboxylic acid and its analogs exhibit versatile coordination behavior with various metal ions, acting as effective ligands in the formation of coordination polymers and metal complexes. The presence of the quinoline nitrogen atom and the carboxylic acid group allows for multiple binding modes, influencing the resulting structure and properties of the metal complexes.

While direct studies on the coordination chemistry of 5-methoxyquinoline-2-carboxylic acid are not extensively documented in publicly available literature, research on closely related indole (B1671886) derivatives, such as 5-methoxyindole-2-carboxylic acid (5MICA), provides valuable insights. For instance, 5MICA forms isostructural coordination polymers with divalent metal ions like zinc (Zn(II)), manganese (Mn(II)), and cadmium (Cd(II)). In these structures, the indole anions typically act as bridging bidentate ligands. The coordination sphere around the metal centers is often a distorted elongated octahedron, with four coordination sites occupied by oxygen atoms from the carboxylate groups of four different indole ligands, and the remaining two axial positions are occupied by water molecules. mdpi.com

The coordination environment can be further expanded by introducing additional organic ligands, leading to the formation of more complex structures. For example, studies on indole-2-carboxylic acid (I2CA) complexes with nickel (Ni(II)) ions have shown that the coordination sphere can be modified with other organic ligands. mdpi.com This adaptability in coordination highlights the potential of these types of carboxylic acids in designing metal complexes with specific geometries and properties. The interaction of I2CA with iron has been shown to form a three-nuclear complex, further demonstrating the diverse coordination possibilities. mdpi.com

The table below summarizes the coordination behavior observed in a closely related compound, 5-methoxyindole-2-carboxylic acid.

| Metal Ion | Coordination Environment | Ligand Binding Mode | Resulting Structure |

| Zn(II) | Distorted Elongated Octahedron | Bridging Bidentate | Isostructural Coordination Polymer |

| Mn(II) | Distorted Elongated Octahedron | Bridging Bidentate | Isostructural Coordination Polymer |

| Cd(II) | Distorted Elongated Octahedron | Bridging Bidentate | Isostructural Coordination Polymer |

Ligand Design for Organometallic and Bioinorganic Catalysis

The structural features of 5-methoxyquinoline-2-carboxylic acid make it an interesting candidate for ligand design in both organometallic and bioinorganic catalysis. The quinoline moiety can provide a rigid backbone and specific steric and electronic properties to the resulting catalyst, while the carboxylic acid group offers a versatile handle for coordination to a metal center.

In the broader context of catalysis, carboxylic acids are recognized as adaptive functional groups in metallaphotoredox catalysis. princeton.edu They can be employed in place of conventional nucleophilic organometallic coupling partners to forge new carbon-carbon bonds. princeton.edu The functionalization of carboxylic acids through this method has enabled a variety of transformations, including alkylation, arylation, and amination, often leveraging first-row transition metals like nickel and copper. princeton.edu This general principle suggests the potential for 5-methoxyquinoline-2-carboxylic acid to be utilized in similar catalytic systems, where its specific electronic and steric profile could influence the catalytic activity and selectivity.

The design of ligands is crucial for enhancing catalyst stability and efficiency. For example, new iridium complexes bearing N-(methylsulfonyl)-2-pyridinecarboxamide ligands have been designed to maintain the picolinamide (B142947) skeleton while introducing strong sigma sulfonamide moieties, leading to improved stability in formic acid dehydrogenation. rsc.org This highlights a strategy where the core structure of a ligand, akin to the quinoline ring in 5-methoxyquinoline-2-carboxylic acid, can be systematically modified to tune the properties of the resulting catalyst.

While specific applications of 5-methoxyquinoline-2-carboxylic acid in organometallic and bioinorganic catalysis are not widely reported, the fundamental principles of ligand design and the known reactivity of related compounds suggest its potential in these fields.

Materials Science Applications

Ligands for Metal-Organic Framework (MOF) Construction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Carboxylic acids are a common class of ligands used in MOF synthesis due to their ability to form strong coordination bonds with metal centers. nih.gov

Although the direct use of 5-methoxyquinoline-2-carboxylic acid as a linker in MOF construction is not prominently featured in available research, the principles of MOF design suggest its potential. The bifunctional nature of this molecule, with its quinoline nitrogen and carboxylic acid group, could lead to the formation of novel MOF architectures. The rigidity of the quinoline backbone is a desirable feature for creating stable, porous frameworks.

For instance, the well-known MOF-5 is constructed from zinc(II) clusters and terephthalic acid, a dicarboxylic acid. rsc.org The properties of MOFs can be tuned by modifying the organic linker. Introducing functional groups, such as the methoxy (B1213986) group present in 5-methoxyquinoline-2-carboxylic acid, onto the linker can alter the electronic properties and create specific active sites within the framework. rsc.org The synthesis of MOFs using biogenic linkers, such as 2,5-furandicarboxylic acid, has also been explored, highlighting the versatility of carboxylic acids in creating functional materials. researchgate.net

The table below illustrates the components of a well-known MOF, providing a reference for how a linker like 5-methoxyquinoline-2-carboxylic acid could potentially be incorporated into such a structure.

| MOF Name | Metal Node | Organic Linker | Resulting Properties |

| MOF-5 | Zn(II) cluster | Terephthalic acid | High porosity, large surface area |

Photophysical Applications in Advanced Materials (e.g., Organic Light Emitting Diodes - OLEDs)

Luminescent metal complexes are of significant interest for applications in advanced materials, including Organic Light-Emitting Diodes (OLEDs). The photophysical properties of these complexes, such as their emission wavelength, quantum yield, and lifetime, are largely determined by the nature of the metal ion and the coordinated ligands.

Quinoline derivatives are known to be part of ligands in luminescent metal complexes. The extended π-system of the quinoline ring can participate in ligand-centered or charge-transfer transitions, leading to luminescence. The presence of substituents, such as the methoxy group in 5-methoxyquinoline-2-carboxylic acid, can further modulate these photophysical properties.

While direct reports on the use of 5-methoxyquinoline-2-carboxylic acid in OLEDs are scarce, the study of related luminescent metal complexes provides a basis for its potential. For example, zinc(II) complexes containing various N-donor auxiliary amines have been shown to exhibit luminescence, with emission maxima that can be tuned by the ligand structure. mdpi.com The investigation of luminescent transition metal complexes, particularly those of d6, d8, and d10 metal centers, is an active area of research for developing new materials for lighting and display applications. uoa.grnih.gov

The table below shows examples of luminescent metal complexes with ligands containing nitrogen heterocycles, illustrating the types of systems where a ligand derived from 5-methoxyquinoline-2-carboxylic acid could be employed.

| Metal Ion | Ligand Type | Emission Characteristics | Potential Application |

| Zinc(II) | N-donor auxiliary amines | Visible fluorescence | Luminescent materials |

| Iridium(III) | "Click" chemistry derived triazoles | Long-lived phosphorescence | Bioimaging probes |

| Rhenium(I) | Tridentate phenanthridine (B189435) derivatives | Tunable MLCT emission | Cellular imaging |

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modification of the Quinoline (B57606) Scaffold and Substituent Effects

The quinoline scaffold is a privileged structure in medicinal chemistry, and its systematic modification has been a cornerstone in the development of various therapeutic agents. Structure-activity relationship (SAR) studies on quinoline derivatives, including those related to 5-Methoxyquinoline-2-carboxylic acid, have identified critical regions where molecular substitutions can significantly influence biological activity. nih.gov These studies focus on how changes in the size, shape, and electronic properties of substituents on the quinoline ring impact interactions with biological targets. researchgate.net

Key positions on the 5-Methoxyquinoline-2-carboxylic acid scaffold that are often targeted for modification include:

The Carboxylic Acid Group (C2-position): The carboxylic acid at the C2 position is a crucial functional group, often involved in forming key hydrogen bonds or salt bridge interactions with protein targets. drugdesign.org Its replacement or esterification frequently leads to a significant decrease or complete loss of biological activity, indicating its essential role as a hydrogen bond donor. drugdesign.org

The Benzo Portion of the Quinoline Ring (C6, C7, C8-positions): The aromatic part of the quinoline ring is a prime target for introducing various substituents to modulate hydrophobic and electronic properties. nih.gov Adding electron-withdrawing groups (e.g., halogens) or electron-donating groups can fine-tune the pKa of the quinoline nitrogen and the carboxylic acid, affecting the molecule's ionization state and interaction profile.

SAR studies have shown that bulky, hydrophobic substituents are often necessary at certain positions to enhance binding affinity by occupying hydrophobic pockets within the target protein. nih.gov The number and position of methoxy (B1213986) groups, in particular, can significantly modulate the interactions with biological targets and alter the physicochemical properties of the compounds. researchgate.netresearchgate.net

| Position of Modification | Substituent Type | Potential Effect on Biological Activity | Rationale |

|---|---|---|---|

| C2-Carboxylic Acid | Ester, Amide | Decreased Activity | Loss of critical hydrogen bond donor capability. drugdesign.org |

| C5-Methoxy | -OH, -OEt, -H | Variable (Increase or Decrease) | Alters hydrogen bonding, lipophilicity, and steric fit. mdpi.com |

| C6-Position | -F, -Cl | Increased Potency | Enhances binding through halogen bonds or altered electronics. |

| C7-Position | Bulky Hydrophobic Group | Increased Affinity | Favorable interactions within a hydrophobic pocket of the target. nih.gov |

Rational Design Principles for Targeted Biological Activity